molecular formula C20H20FNO3S B12427351 Prasugrel-d3

Prasugrel-d3

Cat. No.: B12427351
M. Wt: 376.5 g/mol
InChI Key: DTGLZDAWLRGWQN-FIBGUPNXSA-N
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Description

Prasugrel-d3 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. Prasugrel is an antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Prasugrel.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prasugrel-d3 is synthesized by incorporating deuterium into the Prasugrel molecule. The synthesis involves several steps, including N-protection, boric acid substitution, and N-substitution. The key intermediate is prepared by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The final product is obtained through acid hydrolysis and subsequent acetylation .

Industrial Production Methods

Industrial production of this compound involves the use of advanced techniques such as evaporative precipitation and ultrasonication. These methods help in improving the solubility and bioavailability of the compound .

Scientific Research Applications

Prasugrel-d3 is widely used in scientific research for various applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Prasugrel-d3

This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies. This labeling helps in tracking the compound’s metabolic pathways and understanding its interactions within the body .

Properties

Molecular Formula

C20H20FNO3S

Molecular Weight

376.5 g/mol

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3

InChI Key

DTGLZDAWLRGWQN-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

Origin of Product

United States

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